molecular formula C14H21N3O B7080117 N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]acetamide

N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]acetamide

Cat. No.: B7080117
M. Wt: 247.34 g/mol
InChI Key: KZJOHUPLAHOKLS-UHFFFAOYSA-N
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Description

N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with an acetamide group and a dimethylcyclobutylamino moiety

Properties

IUPAC Name

N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10(18)17-13-5-4-11(9-16-13)8-15-12-6-14(2,3)7-12/h4-5,9,12,15H,6-8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJOHUPLAHOKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)CNC2CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]acetamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group at the 5-position.

    Introduction of the Dimethylcyclobutyl Group: The intermediate is then reacted with 3,3-dimethylcyclobutylamine under conditions that facilitate the formation of the desired cyclobutylamino moiety.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of solvents that maximize solubility and minimize side reactions.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]acetamide depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity. The pyridine ring can participate in π-π interactions, while the acetamide group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-3-yl]acetamide: Similar structure but with the amino group at the 3-position.

    N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-4-yl]acetamide: Similar structure but with the amino group at the 4-position.

    N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-[5-[[(3,3-dimethylcyclobutyl)amino]methyl]pyridin-2-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylcyclobutyl group adds steric hindrance, potentially affecting the compound’s binding properties and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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